2-Chloro-5-(4-heptyloxybenzoyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-heptoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-2-3-4-5-6-13-23-17-10-7-15(8-11-17)19(22)16-9-12-18(20)21-14-16/h7-12,14H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASZUADAWSBSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217779 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-46-5 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[4-(heptyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
- Method: Cyclization using chlorinating agents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–125°C).
- Reaction: 2-Aminopyridine reacts with POCl₃ to form 2-chloro-5-nitropyridine, which is subsequently reduced or modified to the target compound.
- Yield: Typically around 76.9% under optimized conditions.
Alternative Routes
- Oxidative cyclization of 3-methylpyridine derivatives via selective chlorination.
- Benzylamine pathways involving oxidation and chlorination steps.
Chlorination of Pyridine Intermediates
Chlorination is critical for introducing the chloro substituent at the 2-position:
| Method | Reagents | Conditions | Remarks | Yield |
|---|---|---|---|---|
| Direct chlorination | Chlorine gas (Cl₂) | -5°C to 25°C, controlled flow | Precise temperature control prevents over-chlorination | High (around 95%) in optimized setups |
| Chlorination with POCl₃ | POCl₃ + pyridine | 120–125°C | Facilitates chlorination and cyclization simultaneously | ~76.9% |
Research indicates that controlled chlorination at low temperatures minimizes by-products and enhances selectivity.
Formation of the Benzoyl Group
The 4-heptyloxybenzoyl moiety is introduced via acylation of the pyridine ring:
Friedel-Crafts Acylation
- Reagents: 4-heptyloxybenzoic acid derivatives or their acyl chlorides.
- Catalysts: Aluminum chloride (AlCl₃) or other Lewis acids.
- Conditions: Reflux in inert solvents like dichloromethane or toluene.
- Outcome: Selective acylation at the 5-position of pyridine.
Alternative Methods
- Coupling reactions such as Suzuki or Ullmann coupling, especially for aromatic acyl groups, which offer higher regioselectivity and yields.
Coupling and Final Assembly
The final compound's synthesis often involves coupling reactions:
- Suzuki coupling using boronic acids and halogenated pyridine derivatives under palladium catalysis.
- Amide formation via activation of benzoyl acids with carbodiimides or acyl chlorides, followed by nucleophilic attack on the pyridine nitrogen.
Summary of Research Findings and Data Tables
Notes on Process Optimization and Research Trends
- Temperature control during chlorination is crucial to prevent over-chlorination and side reactions.
- Use of solvents like DMF, toluene, or chlorobenzene enhances reaction selectivity.
- Catalyst choice and reaction time significantly impact yield and purity.
- Post-synthesis purification via recrystallization or chromatography ensures high-quality final products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-heptyloxybenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Solvents: Common solvents include toluene and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-(4-heptyloxybenzoyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and heptyloxybenzoyl groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine with analogous pyridine derivatives:
Key Observations :
- Lipophilicity : The heptyloxy chain in the target compound likely increases hydrophobicity compared to shorter substituents (e.g., CF₃, CH₂Cl), which may enhance bioavailability in biological systems .
- Thermal Stability : Derivatives with aromatic substituents (e.g., 4-fluorophenyl) exhibit higher melting points (268–287°C) due to π-π stacking, whereas aliphatic chains (e.g., heptyloxy) may reduce crystallinity .
Spectroscopic Characterization
- NMR Data :
- 2-Chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine shows δH = 2.5–4.5 ppm for pyran protons, distinct from the aromatic signals expected in the target compound’s benzoyl group .
- 1H NMR of 2-chloro-5-(2-methoxyphenyl)pyridine reveals δH = 6.8–8.5 ppm for aromatic protons, comparable to the target’s benzoyl region .
Biological Activity
2-Chloro-5-(4-heptyloxybenzoyl)pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its biological activity is primarily attributed to the presence of a chloro group and a heptyloxybenzoyl moiety, which influence its interaction with biological targets.
- Molecular Formula : C19H22ClNO2
- Molecular Weight : 333.84 g/mol
- Chemical Structure : The compound consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a heptyloxybenzoyl group.
The biological activity of this compound involves its interaction with specific molecular targets, modulating various biochemical pathways. The chloro and heptyloxybenzoyl groups enhance its binding affinity to these targets, potentially leading to therapeutic effects. Current research is focused on elucidating these interactions further.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
- Antiviral Activity : The compound has been investigated for potential antiviral properties, although specific mechanisms remain to be fully characterized.
- Anticancer Potential : There are indications that it may affect cancer cell proliferation, warranting further investigation into its role in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives of pyridine revealed that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The heptyloxy substitution was found to enhance lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
- Antiviral Mechanism Investigation : Research exploring the antiviral mechanisms of pyridine derivatives indicated that this compound could inhibit viral replication through interference with viral RNA synthesis, although specific pathways are still under investigation.
- Cytotoxicity Assays : In vitro cytotoxicity assays have shown that this compound can induce apoptosis in certain cancer cell lines. The results suggest a dose-dependent relationship between concentration and cytotoxic effect, highlighting its potential as an anticancer agent.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
| Compound Name | Structure | Antimicrobial Activity | Antiviral Activity | Anticancer Potential |
|---|---|---|---|---|
| 2-Chloro-5-(4-methoxybenzoyl)pyridine | Structure | Moderate | Low | Low |
| This compound | Structure | High | Moderate | High |
| 2-Chloro-5-(4-butoxybenzoyl)pyridine | Structure | Low | Low | Moderate |
Q & A
Basic: What are the key synthetic routes for 2-Chloro-5-(4-heptyloxybenzoyl)pyridine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves:
- Step 1: Chlorination of a pyridine precursor at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C, anhydrous solvent).
- Step 2: Introduction of the 4-heptyloxybenzoyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For the latter, a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-heptyloxybenzoyl are used in a THF/water mixture at 80–100°C .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Critical Factors: - Longer heptyloxy chains require extended reaction times and higher temperatures for solubility.
- Moisture-sensitive steps necessitate inert atmospheres (N₂/Ar).
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
- Spectroscopic Analysis:
- X-ray Crystallography: Single-crystal analysis using SHELX software for refinement. The planar pyridine ring and dihedral angle between benzoyl and pyridine moieties are critical structural parameters .
Advanced: What strategies optimize regioselectivity during functionalization of the pyridine ring?
Answer:
- Directing Groups: The chloro substituent at position 2 acts as a meta-director, guiding electrophilic substitution to position 5.
- Catalytic Systems: Use of Cu(I) or Pd(0) catalysts for cross-coupling reactions (e.g., Heck or Buchwald-Hartwig) to introduce aryl/alkyl groups at position 5 .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions, while non-polar solvents (toluene) favor radical pathways .
Advanced: How can researchers investigate the biological activity of this compound, and what methodological pitfalls should be avoided?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Antimicrobial Testing: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Pitfalls:
- Solvent Interference: DMSO (>1% v/v) may inhibit cellular activity; use vehicle controls.
- Metabolic Stability: Assess hepatic microsome stability (e.g., rat liver S9 fraction) to avoid false positives in drug discovery pipelines .
Safety: What precautions are critical when handling this compound in the laboratory?
Answer:
- Hazard Mitigation:
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers .
Advanced: How do crystallographic data resolve contradictions in reported molecular conformations?
Answer:
- Torsion Angle Analysis: Compare experimental (X-ray) and computational (DFT) torsion angles between the benzoyl and pyridine rings. Discrepancies >5° suggest crystal packing effects or solvent interactions .
- Polymorphism Screening: Conduct differential scanning calorimetry (DSC) to identify stable polymorphs, which may explain divergent solubility or bioactivity data .
Basic: What chromatographic techniques effectively separate this compound from by-products?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30 v/v) at 1 mL/min; retention time ~8.2 min.
- TLC: Silica gel 60 F₂₅₄; hexane:ethyl acetate (3:1) with UV visualization (Rf ~0.45) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
Answer:
- Modifications:
- Computational Tools: Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinase domains) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
